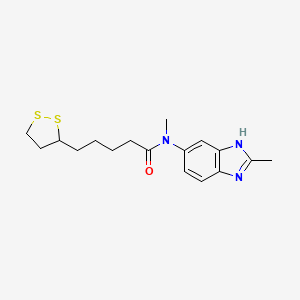
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as DMXB-A, and it is a cholinergic compound that acts as a selective α7 nicotinic acetylcholine receptor agonist.
Wirkmechanismus
DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a subtype of nicotinic acetylcholine receptors that are predominantly expressed in the central nervous system. Activation of α7 nicotinic acetylcholine receptors leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and improving gut barrier function. DMXB-A has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DMXB-A also has limitations, including its limited solubility in water and its potential to interact with other receptors and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on DMXB-A, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more potent and selective analogs. Additionally, further studies are needed to understand the long-term effects of DMXB-A on cognitive function and to determine the optimal dosages for therapeutic use.
Synthesemethoden
The synthesis of DMXB-A involves the reaction of 2-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-dithiolane-3-thione to obtain the thioamide intermediate. This intermediate is then reacted with N-methylpentan-1-amine to form the final product, DMXB-A.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive deficits and reduce symptoms in clinical trials. In inflammatory bowel disease, DMXB-A has been shown to reduce inflammation and improve gut barrier function.
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-12-18-15-8-7-13(11-16(15)19-12)20(2)17(21)6-4-3-5-14-9-10-22-23-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTUENZFXRATTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N(C)C(=O)CCCCC3CCSS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

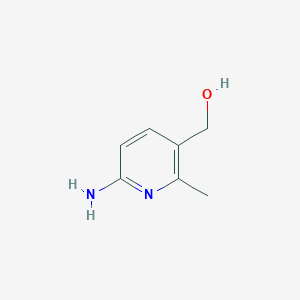
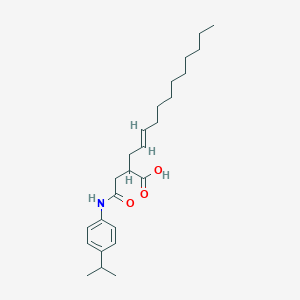
![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)
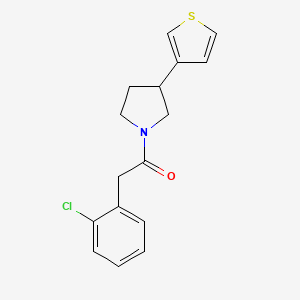

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413420.png)
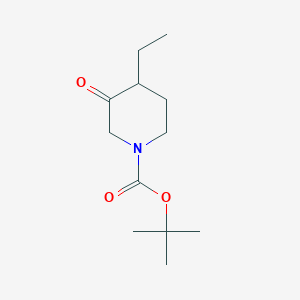
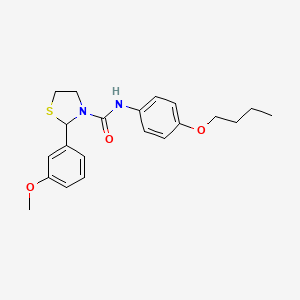
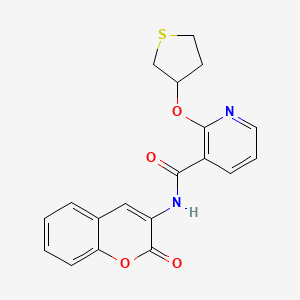
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
